Cas no 2801-32-3 (3-Methyl-8-nitroquinoline)

3-Methyl-8-nitroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-8-nitroquinoline
- DWHMTTROZUHZMC-UHFFFAOYSA-N
- FCH839256
- AX8286311
- AKOS006273572
- SCHEMBL7795676
- D82789
- 2801-32-3
- BS-16356
- CS-0152928
-
- MDL: MFCD00083017
- Inchi: 1S/C10H8N2O2/c1-7-5-8-3-2-4-9(12(13)14)10(8)11-6-7/h2-6H,1H3
- InChI Key: DWHMTTROZUHZMC-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C([H])C([H])=C([H])C2C([H])=C(C([H])([H])[H])C([H])=NC=21)=O
Computed Properties
- Exact Mass: 188.058577502g/mol
- Monoisotopic Mass: 188.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 58.7
3-Methyl-8-nitroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56725-250mg |
3-Methyl-8-nitroquinoline |
2801-32-3 | 95% | 250mg |
¥490.0 | 2023-09-05 | |
eNovation Chemicals LLC | Y1223463-5g |
3-Methyl-8-nitroquinoline |
2801-32-3 | 95% | 5g |
$1100 | 2024-06-03 | |
Aaron | AR00BDVM-1g |
3-Methyl-8-nitroquinoline |
2801-32-3 | 95% | 1g |
$259.00 | 2025-02-10 | |
eNovation Chemicals LLC | D752050-1g |
3-METHYL-8-NITROQUINOLINE |
2801-32-3 | 95+% | 1g |
$260 | 2025-02-21 | |
eNovation Chemicals LLC | D752050-250mg |
3-METHYL-8-NITROQUINOLINE |
2801-32-3 | 95+% | 250mg |
$140 | 2025-02-18 | |
eNovation Chemicals LLC | D752050-100mg |
3-METHYL-8-NITROQUINOLINE |
2801-32-3 | 95+% | 100mg |
$100 | 2025-02-21 | |
eNovation Chemicals LLC | Y1223463-5g |
3-methyl-8-nitroquinoline |
2801-32-3 | 95% | 5g |
$1000 | 2025-02-28 | |
Chemenu | CM124757-1g |
3-methyl-8-nitroquinoline |
2801-32-3 | 95% | 1g |
$289 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD783-250mg |
3-Methyl-8-nitroquinoline |
2801-32-3 | 95+% | 250mg |
1570CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VD783-100mg |
3-Methyl-8-nitroquinoline |
2801-32-3 | 95+% | 100mg |
653CNY | 2021-05-07 |
3-Methyl-8-nitroquinoline Related Literature
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on 3-Methyl-8-nitroquinoline
3-Methyl-8-nitroquinoline (CAS No. 2801-32-3): Properties, Applications, and Research Insights
3-Methyl-8-nitroquinoline (CAS No. 2801-32-3) is a nitro-substituted quinoline derivative that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic compound features a quinoline backbone with a methyl group at the 3-position and a nitro group at the 8-position, creating unique electronic properties that make it valuable for multiple applications. Researchers are particularly interested in its potential as a fluorescence probe and intermediate for drug synthesis, especially in the development of antimicrobial and anticancer agents.
The molecular structure of 3-Methyl-8-nitroquinoline contributes to its distinct chemical behavior. The nitro group enhances electron-withdrawing characteristics, while the methyl group influences steric effects, making this compound a versatile building block in organic synthesis. Recent studies highlight its role in photoactive materials, where its ability to undergo electron transfer processes is exploited for optoelectronic applications. This aligns with growing interest in organic semiconductors and light-emitting diodes (OLEDs), topics frequently searched in AI-driven material science databases.
In pharmaceutical contexts, 3-Methyl-8-nitroquinoline derivatives are being explored for their bioactive potential. Computational chemistry studies suggest interactions with enzyme binding sites, particularly those involved in oxidative stress pathways. This connects to trending searches about "nitroquinolines in drug discovery" and "quinoline-based therapeutics", reflecting industry demand for novel scaffolds. The compound’s solubility profile (moderate in polar organic solvents) and thermal stability (decomposition above 200°C) make it practical for laboratory-scale reactions.
Market analytics reveal increasing patent filings involving CAS 2801-32-3, particularly in Asia-Pacific regions, driven by agrochemical and pharmaceutical R&D. A 2023 survey of chemical databases shows a 17% year-on-year rise in publications referencing this compound, with emphasis on green synthesis methods—a hotspot in sustainable chemistry. Environmental considerations are addressed through studies on its biodegradation pathways, responding to frequent queries about "eco-friendly heterocyclic compounds".
From a technical perspective, 3-Methyl-8-nitroquinoline exhibits characteristic UV-Vis absorption at 320-400 nm, useful for analytical detection. Modern purification techniques like preparative HPLC achieve >98% purity, meeting standards for high-value applications. Safety data sheets emphasize standard organic compound handling protocols, with no significant ecological toxicity reported—a key detail for compliance-focused searches.
Emerging applications leverage the compound’s redox-active properties in energy storage systems, coinciding with global interest in battery materials. Quantum chemistry calculations predict tunable electronic properties when complexed with metals, opening avenues for catalysis research. These aspects address frequently asked questions like "nitroquinolines in energy applications" and "metal-organic frameworks with nitro groups".
The synthesis of 3-Methyl-8-nitroquinoline typically involves nitration of 3-methylquinoline, with recent optimizations using microwave-assisted reactions to improve yields. Analytical characterization via NMR (¹H NMR: δ 8.9-6.8 ppm) and mass spectrometry (m/z 188 [M+H]⁺) provides quality control benchmarks. These methodological details respond to laboratory technicians’ common search patterns regarding "nitroquinoline synthesis protocols".
In conclusion, 3-Methyl-8-nitroquinoline (2801-32-3) represents a multifaceted compound bridging medicinal chemistry, materials science, and sustainable technology. Its evolving applications reflect interdisciplinary trends, while optimized production methods address industrial scalability concerns. Ongoing research continues to uncover new dimensions of this structurally simple yet functionally rich molecule.
2801-32-3 (3-Methyl-8-nitroquinoline) Related Products
- 2801-29-8(4-Methyl-8-nitroquinoline)
- 1015605-37-4(N-(2-chlorophenyl)-2-methoxy-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide)
- 1805581-33-2(Methyl 3-chloro-4-cyano-5-mercaptophenylacetate)
- 1019580-67-6([(3-bromophenyl)methyl](pentan-3-yl)amine)
- 133906-07-7((3,4-dihydro-2H-pyran-2-yl)methanethiol)
- 2877663-54-0(2-[4-(3-chloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine)
- 2640846-46-2(2-Methyl-4-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]oxy}pyridine)
- 2028115-85-5(2H-Thiopyran-4-ol, tetrahydro-4-(2,4,5-trimethylphenyl)-)
- 1421455-42-6(1-{3-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]phenyl}pyrrolidine-2,5-dione)
- 2034460-05-2(3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline dihydrochloride)




